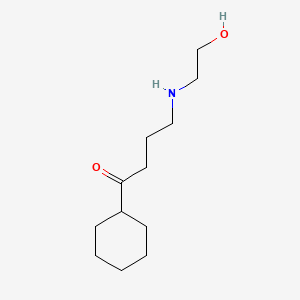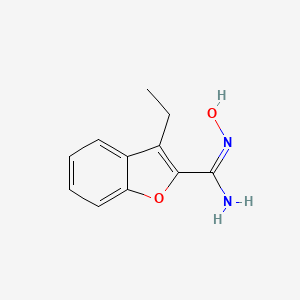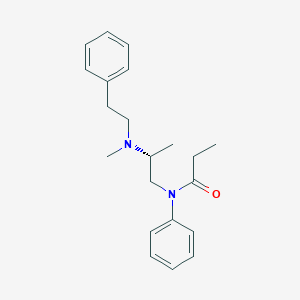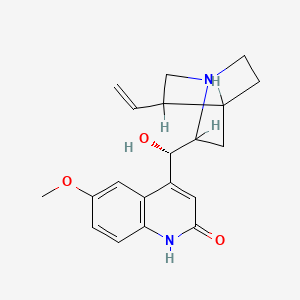
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are known for their versatility and are widely used in various industrial applications, including the production of polymers, adhesives, and coatings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves the reaction of an acrylate precursor with a hydroxypropyl derivative. One common method involves the esterification of acrylic acid with 2-hydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been shown to produce high yields of acrylate esters .
化学反応の分析
Types of Reactions
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group readily participates in addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: The compound can undergo free-radical polymerization to form polymers with desirable properties for coatings and adhesives.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, especially under basic conditions.
Major Products
The major products formed from these reactions include polymers, alcohols, acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free-radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of a three-dimensional polymer network . This network provides mechanical strength and stability to the resulting material. The hydroxypropyl group enhances the hydrophilicity and biocompatibility of the polymer, making it suitable for biomedical applications .
類似化合物との比較
Similar Compounds
2-Hydroxypropyl Acrylate: Similar in structure but lacks the additional functional groups present in the target compound.
2-Hydroxyethyl Methacrylate: Commonly used in dental materials and has similar polymerization properties.
4-Hydroxybutyl Acrylate: Another acrylate with a hydroxy group, used in various polymer applications.
Uniqueness
8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its multiple functional groups, which provide a combination of hydrophilicity, reactivity, and the ability to form cross-linked networks. This makes it particularly valuable in applications requiring specific mechanical and chemical properties .
特性
CAS番号 |
94160-33-5 |
|---|---|
分子式 |
C21H36O9 |
分子量 |
432.5 g/mol |
IUPAC名 |
1-[2-(2-hydroxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C21H36O9/c1-7-20(23)29-17(5)11-26-14-19(28-9-15(3)22)13-25-10-16(4)27-12-18(6)30-21(24)8-2/h7-8,15-19,22H,1-2,9-14H2,3-6H3 |
InChIキー |
PGVXYNCLNDQXPL-UHFFFAOYSA-N |
正規SMILES |
CC(COC(COCC(C)OCC(C)OC(=O)C=C)COCC(C)OC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
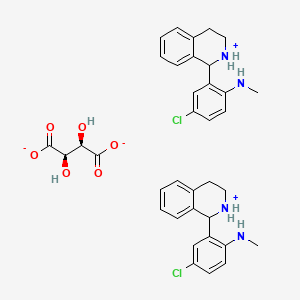
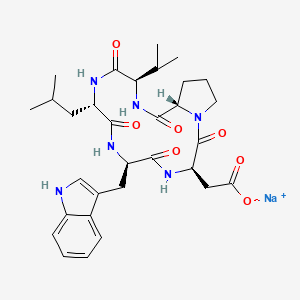
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
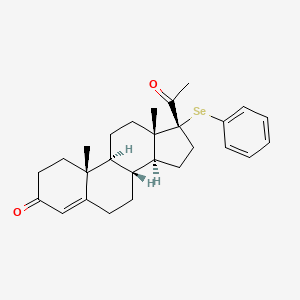
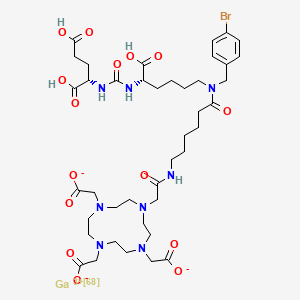
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
